molecular formula C11H10ClF5OS B14063664 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene

1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene

Cat. No.: B14063664
M. Wt: 320.71 g/mol
InChI Key: DJAJXFSBYJGVOD-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chloropropyl group, a difluoromethoxy group, and a trifluoromethylthio group

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-(3-chloropropyl)benzene with difluoromethoxy and trifluoromethylthio reagents under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with careful control of temperature, pressure, and reaction time to optimize yield and purity.

Chemical Reactions Analysis

1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Addition Reactions: The benzene ring can participate in addition reactions with electrophiles, leading to the formation of substituted benzene derivatives.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in cellular processes. The difluoromethoxy and trifluoromethylthio groups may enhance its binding affinity and specificity for certain targets, while the chloropropyl group may facilitate its entry into cells.

Comparison with Similar Compounds

1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:

    1-(3-Chloropropyl)-3-methoxy-4-(trifluoromethylthio)benzene: This compound lacks the difluoromethoxy group, which may affect its chemical reactivity and biological activity.

    1-(3-Chloropropyl)-3-(difluoromethoxy)-4-methylbenzene:

Properties

Molecular Formula

C11H10ClF5OS

Molecular Weight

320.71 g/mol

IUPAC Name

4-(3-chloropropyl)-2-(difluoromethoxy)-1-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C11H10ClF5OS/c12-5-1-2-7-3-4-9(19-11(15,16)17)8(6-7)18-10(13)14/h3-4,6,10H,1-2,5H2

InChI Key

DJAJXFSBYJGVOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCl)OC(F)F)SC(F)(F)F

Origin of Product

United States

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